molecular formula C8H5Br2N B1591959 3,6-Dibromo-1h-indole CAS No. 74076-56-5

3,6-Dibromo-1h-indole

Cat. No. B1591959
CAS RN: 74076-56-5
M. Wt: 274.94 g/mol
InChI Key: PJAIMBYNTXNOCN-UHFFFAOYSA-N
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Description

3,6-Dibromo-1h-indole is a chemical compound with the molecular formula C8H5Br2N . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of indole derivatives, including 3,6-Dibromo-1h-indole, has been a subject of interest in the field of chemistry . For instance, the Fischer indole synthesis involves the use of methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Another method involves the reaction of 3-bromoindoles or indoles with N-bromosuccinimide in aqueous t-butyl alcohol .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-1h-indole consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing one nitrogen atom . The indole ring is almost planar .


Chemical Reactions Analysis

Indole derivatives, including 3,6-Dibromo-1h-indole, are involved in various chemical reactions. For example, a green one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles was achieved by adding three equivalents of N-Br sulfoximine to the indole solution .

Safety And Hazards

While specific safety and hazard information for 3,6-Dibromo-1h-indole is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and not ingesting the compound .

Future Directions

The future directions in the research and application of 3,6-Dibromo-1h-indole could involve exploring its potential for flavor and fragrance applications, food industry, or perfumery . Additionally, the development of simple and green methods for the synthesis of multisubstituted indole derivatives is an important research area . The successful development of new protocols will facilitate relative research based on sulfoximines and indoles .

properties

IUPAC Name

3,6-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAIMBYNTXNOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615995
Record name 3,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-1h-indole

CAS RN

74076-56-5
Record name 3,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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